5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide
Description
Properties
CAS No. |
61643-42-3 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
5-methyl-N-(3-methylsulfanylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8-11(7-13-16-8)12(15)14-9-4-3-5-10(6-9)17-2/h3-7H,1-2H3,(H,14,15) |
InChI Key |
NZFZVVYIOBIHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing copper (I) or ruthenium (II) as catalysts.
Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor under basic conditions.
Carboxamide Formation: The final step involves the coupling of the isoxazole derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as a solvent.
Substitution: Halogenated precursors, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, particularly in melanoma research. Its derivatives have shown promising activity against various cancer cell lines.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the carboxamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Isoxazole Carboxamide Derivatives
Key Observations:
Substituent Position: The 4-position on the phenyl ring (e.g., leflunomide) is associated with immunosuppressive activity via dihydroorotate dehydrogenase (DHODH) inhibition . In contrast, 3-position substituents (e.g., methylsulfanyl in the target compound or trifluoromethyl in Impurity-C) may alter target specificity or metabolic pathways .
Substituent Chemistry: Trifluoromethyl (CF₃): Enhances lipophilicity and electron-withdrawing effects, critical for DHODH binding in leflunomide . Chloro (Cl): Increases steric bulk and electron-withdrawing character, as seen in the isoprenyl transferase inhibitor .
The 2-Cl, 4-isopropyl analog demonstrates how steric and electronic modifications can redirect activity toward enzyme targets like bacterial cis-prenyltransferase .
Physicochemical and Pharmacokinetic Profiles
Table 2: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| Target compound | 264.34 g/mol | ~2.5 | Low aqueous | SCH₃, carboxamide |
| Leflunomide | 270.21 g/mol | 3.1 | Low aqueous | CF₃, carboxamide |
| 3-(2-Chlorophenyl)-5-methyl-N-[4-...] | 358.84 g/mol | ~4.0 | Insoluble | Cl, isopropyl |
Structural Insights from Crystallography
The crystal structure of 3-(2-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide (PDB: 2ZW) reveals:
- Planar isoxazole and phenyl rings with a dihedral angle of 15.2° between them.
- Hydrogen bonding between the carboxamide NH and sulfonyl oxygen of adjacent molecules, stabilizing the lattice .
Biological Activity
5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- IUPAC Name : 5-methyl-N-(3-methylsulfanylphenyl)-1,2-oxazole-4-carboxamide
- Molecular Formula : C12H12N2O2S
- Molecular Weight : 248.30 g/mol
- CAS Number : 61643-42-3
This compound belongs to the isoxazole family, known for their therapeutic potential and diverse biological properties, including anticancer and antimicrobial activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing signal transduction pathways.
- Antioxidant Activity : The presence of the methylsulfanyl group contributes to its potential antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity:
- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. For example, it demonstrated an IC50 value of 29.77 μg/mL against Caco-2 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : It has shown effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of enzyme activity essential for bacterial growth.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Isoxazole Ring : Achieved through cycloaddition reactions.
- Introduction of Functional Groups : The methylsulfanyl group is introduced via nucleophilic substitution reactions.
Pharmacokinetics and Metabolism
A study conducted on Wistar rats investigated the pharmacokinetics of related compounds, highlighting the importance of understanding metabolism for therapeutic applications:
| Metabolite | Detection Method | Retention Time (min) | m/z Transitions |
|---|---|---|---|
| N-hydroxy derivative | HPLC-MS/MS | 6.7 | 254→117 m/z |
| Hydroxymethyl derivative | HPLC-MS/MS | 8.7 | 254→133 m/z |
This research underscores the necessity for comprehensive pharmacokinetic studies to evaluate systemic exposure and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
